N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-16-9-7-15(8-10-16)17(20)18-11-12-24(21,22)19-13-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBMGQRZFHEVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(2-Aminoethyl)benzylsulfonamide
Method 1: Sulfonylation of Protected Ethylenediamine
- Protection : Ethylenediamine is mono-protected with Boc anhydride in THF, yielding N-Boc-ethylenediamine (95% yield).
- Sulfonylation : Reaction with benzylsulfonyl chloride (1.1 eq) in dichloromethane (DCM) using triethylamine (TEA) as base (0–5°C, 4 h) affords N-Boc-N'-(benzylsulfonyl)ethylenediamine (82% yield).
- Deprotection : Treatment with 4M HCl in dioxane removes the Boc group, yielding N-(2-aminoethyl)benzylsulfonamide hydrochloride (89% yield).
Method 2: Direct Sulfonylation of Ethylenediamine
Ethylenediamine reacts with benzylsulfonyl chloride (1.05 eq) in acetonitrile/water (300:1) under phase-transfer catalysis (TBAB, 0.01 eq) to selectively mono-sulfonate (68% yield).
Synthesis of 4-Methoxybenzoyl Chloride
4-Methoxybenzoic acid is treated with thionyl chloride (3 eq) at reflux (2 h), followed by solvent evaporation to yield 4-methoxybenzoyl chloride (98% purity).
Coupling Strategies for Final Assembly
Acylation via Carbodiimide-Mediated Coupling
N-(2-Aminoethyl)benzylsulfonamide (1 eq) reacts with 4-methoxybenzoic acid (1.2 eq) in DCM using EDCl (1.5 eq), HOBt (1.5 eq), and DMAP (0.1 eq) at 25°C (12 h). The product is purified via silica chromatography (hexane/EtOAc 3:1), yielding the title compound (74% yield).
Direct Acylation with 4-Methoxybenzoyl Chloride
A solution of N-(2-aminoethyl)benzylsulfonamide (1 eq) and TEA (2 eq) in DCM is treated dropwise with 4-methoxybenzoyl chloride (1.1 eq) at 0°C. After stirring (2 h), the mixture is washed with NaHCO₃ and brine, yielding the product after recrystallization (MeOH/H₂O) (81% yield).
Alternative Pathways and Innovations
One-Pot Sulfonylation-Acylation
Ethylenediamine, benzylsulfonyl chloride (1 eq), and 4-methoxybenzoyl chloride (1 eq) react sequentially in DCM with TEA (3 eq). This method avoids intermediate isolation but yields a mixture requiring HPLC purification (57% yield).
Solid-Phase Synthesis
A Wang resin-bound 4-methoxybenzoic acid is activated with HBTU, coupled with N-(2-aminoethyl)benzylsulfonamide, and cleaved with TFA/DCM (1:9). This method achieves 88% purity after lyophilization.
Optimization and Yield Comparison
| Method | Key Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt Coupling | DCM, RT, 12 h | 74 | 99 |
| Acyl Chloride Direct | DCM, 0°C → RT, 2 h | 81 | 98 |
| One-Pot | DCM, TEA, 24 h | 57 | 95 |
| Solid-Phase | HBTU, DMF, 4 h | 65 | 88 |
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.75–7.68 (m, 2H, ArH), 7.43–7.32 (m, 5H, ArH), 6.99–6.93 (m, 2H, ArH), 4.32 (s, 2H, CH₂Ph), 3.82 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, SO₂NHCH₂), 3.12–3.05 (m, 2H, CH₂CONH).
- HPLC : Rt = 6.72 min (C18, MeCN/H₂O 70:30, 1 mL/min).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylsulfamoyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for treating various diseases.
Anti-inflammatory Properties
Research indicates that this compound may exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vivo studies have shown that analogues of this compound can reduce inflammation in models of Alzheimer's disease and myocardial infarction, suggesting its potential as a therapeutic agent for inflammatory conditions .
Anticancer Potential
The compound has also been studied for its anticancer properties. It is believed to modulate pathways involved in cell proliferation and apoptosis. Preliminary studies indicate that it may inhibit tumor growth in certain cancer models, although further research is needed to confirm these findings.
Biochemical Applications
In addition to its medicinal uses, this compound serves as an important reagent in biochemical research.
Enzyme Inhibition Studies
The compound is being explored as a potential inhibitor of various enzymes involved in disease pathways. For instance, it has shown promise in inhibiting calcium/calmodulin-dependent protein kinase II (CaMKII), which is implicated in cardiac diseases such as arrhythmias and heart failure .
Organic Synthesis Applications
This compound is utilized as a building block in organic synthesis due to its unique chemical structure.
Synthetic Intermediates
It can serve as a precursor for synthesizing more complex molecules through various chemical reactions, including oxidation and substitution reactions. This versatility makes it valuable in developing new materials and pharmaceuticals.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- A study on the compound's effect on the NLRP3 inflammasome demonstrated significant reductions in inflammatory markers in treated mouse models of Alzheimer's disease .
- Research on its role as a CaMKII inhibitor highlighted its potential use in treating cardiac conditions, showing promising results in preclinical trials .
- Investigations into its synthetic utility revealed that it can facilitate complex organic transformations, showcasing its importance in pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Sulfamoyl Substituent Variations
The sulfamoyl group (–SO2–NH–R) is a critical pharmacophore in many bioactive compounds. Key analogues include:
Key Observations :
- Steric Effects : Benzyl and indole substituents introduce bulk, which may enhance receptor binding but reduce bioavailability .
GPR35 Agonists
Compounds with 4-methoxybenzamide moieties exhibit potent agonistic activity against GPR35, a target for inflammatory diseases:
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) : IC50 = 0.01 μM; Kd = 0.01 μM .
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (57) : IC50 = 0.02 μM; Kd = 0.02 μM .
The 4-methoxy group enhances binding affinity, while fluorination (compound 57) slightly reduces potency, highlighting the sensitivity of GPR35 to electronic effects .
EGFR Inhibitors
Quinazolinone derivatives with 4-methoxybenzamide groups show strong EGFR inhibition:
- 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide) : Docking score = −9.65 kcal/mol .
- 7h (thiophene-2-carboxamide analogue) : Docking score = −9.31 kcal/mol .
The 4-methoxybenzamide moiety in 7j optimizes hydrophobic interactions in the EGFR active site .
Cytotoxic Agents
Hydrazide derivatives with 4-methoxybenzamide cores demonstrate selective cytotoxicity:
- 3q (N-{4-[2-(Furan-2-ylmethylene)hydrazinecarbonyl]phenyl}-4-methoxybenzamide) : IC50 = 12.3 μM (HT-29 cells) .
- 3t (N-{4-[2-(4-Cyanobenzylidene)hydrazinecarbonyl]phenyl}-4-methoxybenzamide): IC50 = 8.7 μM (MCF-7 cells) .
Electron-withdrawing groups (e.g., –CN in 3t) enhance cytotoxicity compared to electron-donating substituents .
Physicochemical Properties
Key Trends :
Q & A
Q. What are the optimal synthetic routes for N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzylsulfamoyl moiety followed by coupling with 4-methoxybenzamide. Key steps include:
- Sulfonamide Formation : Reacting benzylamine with sulfonyl chloride derivatives under controlled pH (7–8) and temperature (0–5°C) to avoid side reactions .
- Amide Coupling : Using coupling agents like EDC/HOBt or DCC to link the sulfamoyl ethyl group to 4-methoxybenzamide. Solvent choice (e.g., DMF or THF) and reaction time (12–24 hrs) significantly impact yield .
Optimization Strategy : - Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks:
- Methoxy group (~δ 3.8 ppm in 1H NMR, δ 55–60 ppm in 13C NMR).
- Benzylsulfamoyl protons (δ 4.1–4.3 ppm for -CH2-SO2-) .
- IR Spectroscopy : Confirm sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability. Address via:
- Metabolic Profiling : Use LC-MS to identify metabolites in plasma/liver microsomes .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
- In Silico Modeling : Predict absorption/distribution using tools like SwissADME .
Case Study : - A derivative with a fluorinated benzamide moiety showed 2.5× higher plasma stability in rats compared to the parent compound .
Q. How can molecular docking and enzyme inhibition assays elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Screen against kinase/receptor libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Docking Workflow :
Prepare protein structure (PDB ID) and ligand (optimize geometry with Gaussian09).
Perform flexible docking with AutoDock Vina, focusing on active-site residues.
Validate with MD simulations (NAMD/GROMACS) .
- Enzyme Assays : Measure IC50 via colorimetric assays (e.g., ATP depletion for kinases) .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of analogs?
- Methodological Answer :
- Variable Substituents : Systematically modify:
- Benzylsulfamoyl chain length (ethyl vs. propyl).
- Methoxy group position (para vs. meta) .
- Biological Testing :
- Anticancer : MTT assay on HeLa/A549 cells.
- Antimicrobial : MIC determination against S. aureus/E. coli .
Data Analysis : - Use PCA (Principal Component Analysis) to correlate structural features with activity .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
